molecular formula C22H19N5O2S B2881459 N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896296-47-2

N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2881459
CAS No.: 896296-47-2
M. Wt: 417.49
InChI Key: DEPYGKYWSZSTBC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylphenyl group, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by reaction with an appropriate alkylating agent.

    Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Coupling Reactions: The triazole and pyrrole intermediates are then coupled using a thiol-based linker to form the sulfanyl bridge.

    Final Acetylation: The final step involves acetylation of the phenyl ring using acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The acetyl group on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, alcohols, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are being explored. Its interactions with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, the compound’s properties are leveraged for the development of new materials with specific functionalities, such as sensors, catalysts, and polymers.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrrole rings can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The sulfanyl group can undergo redox reactions, modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Unique due to its specific combination of functional groups.

    N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide: Similar structure but with a butyramide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c1-16(28)18-10-7-11-19(14-18)23-20(29)15-30-22-25-24-21(17-8-3-2-4-9-17)27(22)26-12-5-6-13-26/h2-14H,15H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPYGKYWSZSTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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